2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS 68236-23-7) is a highly reactive, bifunctional heterocyclic building block characterized by a rigid quinoline core, a displaceable C2-chlorine, a C3-formyl group, and two electron-donating C6,7-methoxy groups [1]. In industrial and pharmaceutical procurement, this compound is primarily sourced as a critical intermediate for the synthesis of complex fused heterocycles—such as pyrazolo[3,4-b]quinolines and indolin-2-one derivatives—which are prevalent in kinase inhibitor development [1]. Furthermore, its unique electronic structure allows it to function as a highly sensitive fluorogenic labeling reagent for the HPLC determination of phenols and chlorophenols [2]. The dual electrophilic sites (C2 and C3) enable tandem nucleophilic aromatic substitution (SNAr) and condensation reactions, making it an indispensable precursor for library synthesis and analytical derivatization where simpler analogs fall short.
Substituting 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde with simpler analogs, such as the unsubstituted 2-chloroquinoline-3-carbaldehyde or mono-methoxy variants, fundamentally alters both process chemistry and end-product performance [1]. In pharmaceutical synthesis, the 6,7-dimethoxy motif is a critical pharmacophore that modulates solubility, target binding affinity (especially in ATP-binding pockets of kinases), and metabolic stability; omitting it results in inactive or off-target leads [1]. In analytical applications, the electron-donating effect of the two methoxy groups is absolutely required to achieve the desired red-shifted fluorescence emission (e.g., 500 nm) and high quantum yield when derivatizing phenols [2]. Furthermore, the steric and electronic contributions of the 6,7-dimethoxy groups stabilize the Vilsmeier-Haack synthesis of the building block itself, ensuring reproducible yields that are severely compromised in sterically hindered or electron-withdrawing analogs like 8-methoxy or 2,6-dichloro derivatives [1].
The commercial viability and processability of quinoline-3-carbaldehydes depend heavily on their electronic substitution patterns during Vilsmeier-Haack formylation. Quantitative studies demonstrate that the synthesis of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde proceeds with a robust 68% yield, making it highly scalable [1]. In stark contrast, shifting the methoxy group to the 8-position (2-chloro-8-methoxyquinoline-3-carbaldehyde) or introducing electron-withdrawing groups (2,6-dichloroquinoline-3-carbaldehyde) drastically reduces the yield to just 12% under identical conditions [1]. This demonstrates that the 6,7-dimethoxy substitution provides an optimal electronic balance for efficient formylation, ensuring reliable scale-up and consistent procurement availability compared to electronically mismatched analogs.
| Evidence Dimension | Vilsmeier-Haack reaction yield for precursor synthesis |
| Target Compound Data | 68% yield (M.P. 222–224 °C) |
| Comparator Or Baseline | 2-chloro-8-methoxyquinoline-3-carbaldehyde and 2,6-dichloroquinoline-3-carbaldehyde (12% yield) |
| Quantified Difference | 5.6-fold higher process yield for the 6,7-dimethoxy derivative |
| Conditions | Vilsmeier-Haack reaction of corresponding acetanilides using POCl3/DMF |
Higher synthetic accessibility ensures a more stable, cost-effective supply chain and reproducible batch quality for downstream pharmaceutical manufacturing.
For analytical laboratories, 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde is uniquely suited as a pre-column fluorogenic labeling reagent for detecting chlorophenols. When reacted with 2- or 4-chlorophenol, the C2-chlorine undergoes nucleophilic displacement to form fluorescent ethers [1]. The presence of the 6,7-dimethoxy groups pushes the fluorescence emission to 500 nm (excitation at 360 nm), which is critical for minimizing background interference from complex sample matrices [1]. Unsubstituted quinoline analogs fail to provide this necessary red-shift, making the 6,7-dimethoxy compound the standard choice for achieving high signal-to-noise ratios and trace detection limits in pharmaceutical quality control workflows.
| Evidence Dimension | Fluorescence emission wavelength and detection suitability |
| Target Compound Data | Emission at 500 nm, Excitation at 360 nm |
| Comparator Or Baseline | Unsubstituted quinoline labeling reagents (Typically emit at shorter wavelengths, <450 nm) |
| Quantified Difference | Significant red-shift to 500 nm enabling high signal-to-noise trace analysis |
| Conditions | Pre-column derivatization (110 °C, 50 min) followed by reversed-phase HPLC |
Procurement of this specific reagent is mandatory for analytical labs requiring validated, high-sensitivity HPLC-fluorescence methods for preservative quantification.
In the synthesis of anticancer agents, such as 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives, the 6,7-dimethoxyquinoline moiety serves as a privileged pharmacophore [1]. Comparative library synthesis reveals that derivatives incorporating the 6,7-dimethoxy core consistently exhibit superior target binding profiles compared to their unsubstituted or mono-methoxy counterparts[1]. The two methoxy groups act as critical hydrogen bond acceptors and optimize the steric fit within the ATP-binding cleft of various kinases. Consequently, medicinal chemistry programs must prioritize the procurement of this exact building block to ensure the final drug candidates retain these essential physicochemical and binding properties.
| Evidence Dimension | Pharmacophore utility in library design |
| Target Compound Data | 6,7-dimethoxy substitution (Provides dual hydrogen bond acceptors and optimal steric volume) |
| Comparator Or Baseline | Unsubstituted 2-chloroquinoline-3-carbaldehyde (Lacks key H-bond acceptors) |
| Quantified Difference | Essential structural motif for maintaining kinase inhibitory activity in lead optimization |
| Conditions | Structure-activity relationship (SAR) studies in anticancer drug development |
Buyers must select the 6,7-dimethoxy building block to synthesize active pharmaceutical ingredients (APIs) that rely on this specific motif for clinical efficacy.
Ideal for analytical laboratories conducting quality control of pharmaceutical creams and ointments. The compound reacts with preservatives like chlorocresol and chloroxylenol to form highly fluorescent ethers, enabling sensitive HPLC-fluorescence quantification at 500 nm [1].
The perfect bifunctional precursor for combinatorial chemistry programs targeting pyrazolo[3,4-b]quinolines, isoxazoloquinolines, and other fused systems, leveraging the orthogonal reactivity of the C2-chloro and C3-formyl groups for reliable, high-yield cyclizations [2].
Highly recommended for medicinal chemistry campaigns where the 6,7-dimethoxyquinoline core is required as a primary pharmacophore to optimize ATP-competitive binding and physicochemical properties in targeted therapies, such as indolin-2-one derivatives [2].
Irritant